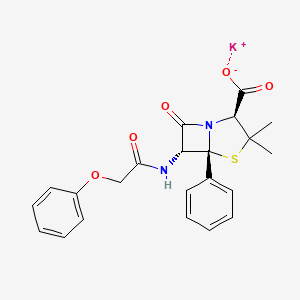
2-hydroxy-3-methylhexadecanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-methylhexadecanoyl-CoA is the 2-hydroxy-3-methylhexadecanoyl derivative of coenzyme A. It derives from a 2-hydroxy-3-methylhexadecanoic acid. It is a conjugate acid of a 2-hydroxy-3-methylhexadecanoyl-CoA(4-).
Applications De Recherche Scientifique
Enzyme Activity and Metabolism
Phytanoyl-CoA hydroxylase, a peroxisomal alpha-oxidation enzyme, catalyzes the 2-hydroxylation of 3-methyl-branched acyl-CoAs, including 2-hydroxy-3-methylhexadecanoyl-CoA. This enzyme requires GTP or ATP and Mg2+ in addition to its known cofactors for activity. It is active towards phytanoyl-CoA and 3-methylhexadecanoyl-CoA, but not towards the corresponding acids. This enzyme's specificity suggests its role in metabolic pathways distinct from those forming straight-chain fatty acids in the brain (Croes et al., 2000).
Stereochemistry in Fatty Acid Metabolism
The alpha-oxidation of 3-methyl-branched fatty acids in rat liver maintains the configuration of the methyl branch. This process leads to the formation of 2-hydroxy-3-methylhexadecanoyl-CoA intermediates with specific stereochemical configurations. This finding is significant for understanding the enzymatic processes and stereochemical outcomes in mammalian fatty acid metabolism (Croes et al., 1999).
Alpha-Oxidation Products
During peroxisomal alpha-oxidation, 2-hydroxy-3-methylacyl-CoA is cleaved, forming a 2-methyl-branched aldehyde and formyl-CoA. This pathway is crucial for understanding the metabolic fate of 3-methyl-branched fatty acids in the liver. The conversion of the aldehyde to a 2-methyl-branched fatty acid highlights the complexity of fatty acid metabolism in peroxisomes (Croes et al., 1997).
Biosynthetic Pathways
The design of novel biosynthetic pathways to produce various chiral 3-hydroxyacids, including 2-hydroxy-3-methylhexadecanoyl-CoA, has implications for industrial applications. These pathways involve condensing two acyl-CoAs and subsequent reductions and hydrolysis, demonstrating the potential for producing valuable chemicals from biomass (Martin et al., 2013).
Propriétés
Nom du produit |
2-hydroxy-3-methylhexadecanoyl-CoA |
|---|---|
Formule moléculaire |
C38H68N7O18P3S |
Poids moléculaire |
1036 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3-methylhexadecanethioate |
InChI |
InChI=1S/C38H68N7O18P3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-25(2)29(47)37(51)67-20-19-40-27(46)17-18-41-35(50)32(49)38(3,4)22-60-66(57,58)63-65(55,56)59-21-26-31(62-64(52,53)54)30(48)36(61-26)45-24-44-28-33(39)42-23-43-34(28)45/h23-26,29-32,36,47-49H,5-22H2,1-4H3,(H,40,46)(H,41,50)(H,55,56)(H,57,58)(H2,39,42,43)(H2,52,53,54)/t25?,26-,29?,30-,31-,32+,36-/m1/s1 |
Clé InChI |
NOYKDOHWNYIPQD-MYAUCQMWSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



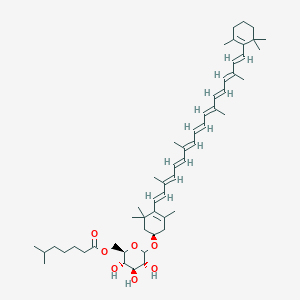
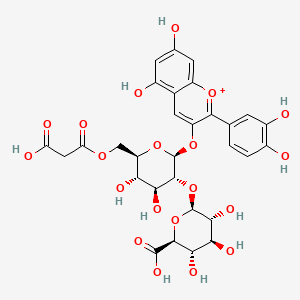
![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261156.png)
![2-(2-hydroxyphenyl)-3-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one](/img/structure/B1261159.png)
![WURCS=2.0/2,2,1/[h2122h][a2122h-1b_1-5]/1-2/a2-b1](/img/structure/B1261161.png)
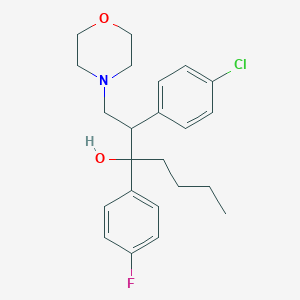
![2-[[4-(4-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261166.png)
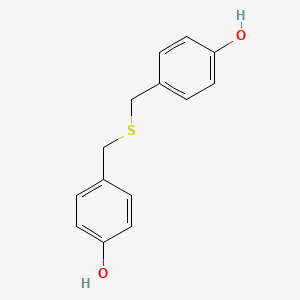
![1H-azepino[5,4,3-cd]indole](/img/structure/B1261168.png)
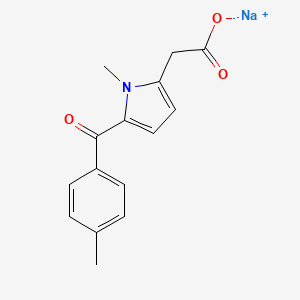
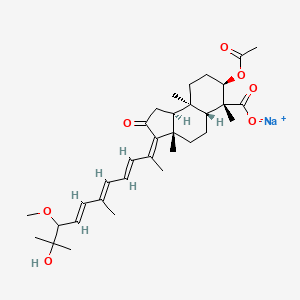
![(2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine](/img/structure/B1261174.png)

